(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is an organic compound that features a cyclopropyl group, a hydroxypropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative under basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Hydroxylation: The hydroxypropyl group can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-hydroxypropyl)-3-(furan-3-yl)acrylamide: Lacks the cyclopropyl group.
(E)-N-(2-cyclopropyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide: Has a different hydroxyalkyl group.
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(thiophene-3-yl)acrylamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is unique due to the combination of its cyclopropyl, hydroxypropyl, and furan moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(16,11-3-4-11)9-14-12(15)5-2-10-6-7-17-8-10/h2,5-8,11,16H,3-4,9H2,1H3,(H,14,15)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBQQANAYHATL-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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